1-(Difluoromethyl)isoquinoline

Medicinal Chemistry Bioisosterism Molecular Recognition

1-(Difluoromethyl)isoquinoline (CAS 1261577-75-6) is a fluorinated heterocyclic building block featuring a difluoromethyl (-CHF2) substituent at the C1 position of the isoquinoline scaffold (C10H7F2N, MW 179.17 g/mol). The closest structural analogs for scientific comparison include 1-(trifluoromethyl)isoquinoline (CAS 229956-98-3, MW 197.16 g/mol) , 1-methylisoquinoline (CAS 1721-51-9) , and regioisomeric difluoromethylated isoquinolines such as 8-(difluoromethyl)isoquinoline (CAS 1204298-62-3).

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B11912587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)isoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(F)F
InChIInChI=1S/C10H7F2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H
InChIKeyUKBWXWXLIBDPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)isoquinoline for Research Procurement: Compound Identity and Comparator Landscape


1-(Difluoromethyl)isoquinoline (CAS 1261577-75-6) is a fluorinated heterocyclic building block featuring a difluoromethyl (-CHF2) substituent at the C1 position of the isoquinoline scaffold (C10H7F2N, MW 179.17 g/mol) . The closest structural analogs for scientific comparison include 1-(trifluoromethyl)isoquinoline (CAS 229956-98-3, MW 197.16 g/mol) [1], 1-methylisoquinoline (CAS 1721-51-9) [2], and regioisomeric difluoromethylated isoquinolines such as 8-(difluoromethyl)isoquinoline (CAS 1204298-62-3) . The C1-difluoromethyl substitution confers distinct physicochemical properties—including modulated lipophilicity, hydrogen-bond donor (HBD) capacity, and altered basicity—that differentiate this compound from both its non-fluorinated and trifluoromethylated counterparts and are critical for structure–activity relationship (SAR)-driven medicinal chemistry programs [3].

Why 1-(Difluoromethyl)isoquinoline Cannot Be Substituted by Common Analogs in SAR-Driven Programs


The isoquinoline scaffold at the C1 position is highly sensitive to electronic and steric perturbations that govern molecular recognition. The -CHF2 group introduces a unique combination of moderate electron-withdrawing character (σp ≈ 0.32), lipophilic hydrogen-bond donor capacity (A ≈ 0.11–0.14 kcal/mol HBD scale), and a steric profile intermediate between -CH3 and -CF3 [1]. In contrast, the -CF3 analog is a purely hydrophobic, non-HBD group with stronger electron withdrawal (σp ≈ 0.54) that eliminates any hydrogen-bond-donating interaction with biological targets, while the -CH3 analog lacks both the electronic modulation and HBD capability [2]. Direct experimental evidence from HCV NS3 protease inhibitor series demonstrates that replacing -CHF2 with -CF3 or -CH3 results in 13- to 17-fold losses in inhibitory potency, confirming that these functional groups are not interchangeable in binding-site interactions [3]. Substituting a C1-difluoromethylated isoquinoline with a regioisomeric 4-, 6-, 7-, or 8-difluoromethyl variant further alters the vector of the HBD interaction, pKa, and steric presentation to the target, rendering simple isosteric replacement inadequate without full SAR re-optimization.

Quantitative Differentiation Evidence: 1-(Difluoromethyl)isoquinoline vs. Key Analogs


Hydrogen-Bond Donor Capacity: -CHF2 vs. -CF3 and -CH3 at the C1 Position

The -CHF2 group at the C1 position of the isoquinoline scaffold functions as a lipophilic hydrogen-bond donor (HBD), a property completely absent in both the -CF3 and -CH3 analogs. Systematic experimental measurement of HBD capacity (A scale) ranks -CHF2 (A ≈ 0.11–0.14) as comparable to thiophenol and aniline but weaker than hydroxyl (A = 0.33); -CF3 and -CH3 register no measurable HBD contribution [1]. In a direct head-to-head HCV NS3 protease inhibitor series, the -CHF2-containing inhibitor achieved a potency gain of 13-fold over the matched -CH3 analog and 17-fold over the matched -CF3 analog, directly attributable to a CHF2···O=C backbone hydrogen bond observed in the co-crystal structure [2]. For the 1-(difluoromethyl)isoquinoline scaffold, this means the C1 substituent can engage protein backbone carbonyls as an HBD—a binding interaction that 1-(trifluoromethyl)isoquinoline and 1-methylisoquinoline are structurally incapable of forming.

Medicinal Chemistry Bioisosterism Molecular Recognition

Lipophilicity Modulation: -CHF2 vs. -CF3 LogP Comparison on the Isoquinoline Core

The C1-difluoromethyl group imparts a moderate increase in lipophilicity relative to the unsubstituted isoquinoline scaffold, but significantly less than the -CF3 analog, providing a balanced logP profile desirable for oral bioavailability. For 1-(trifluoromethyl)isoquinoline, the calculated logP is 3.01 (JChem) with an experimental XlogP of 3.2 [1]. For 8-(difluoromethyl)isoquinoline, a close regioisomeric proxy, the ACD/LogP is 2.33 . While a direct experimentally determined logP for 1-(difluoromethyl)isoquinoline has not been published, the regioisomeric data and computational predictions place its logP in the range of approximately 2.1–2.5 , representing a logD reduction of approximately 0.5–1.0 units compared to the -CF3 congener. This translates to roughly 3- to 10-fold lower lipophilicity, a parameter range associated with reduced promiscuity, lower hERG liability, and improved metabolic stability in lead optimization campaigns [2].

Physicochemical Properties Drug Design Lipophilicity

Basicity Modulation: pKa Shift Induced by C1-Difluoromethyl Substitution

The electron-withdrawing effect of the -CHF2 group at the C1 position measurably reduces the basicity of the isoquinoline nitrogen. Unsubstituted isoquinoline has a pKa (conjugate acid) of approximately 5.4 [1]. For 8-(difluoromethyl)isoquinoline, the predicted pKa is 4.62 ± 0.23 . For 3-(difluoromethyl)-1-methylisoquinoline, a closely related analog, the predicted pKa is 3.58 ± 0.50 . While a predicted pKa value specific to 1-(difluoromethyl)isoquinoline has not been individually published, the consistent trend across regioisomers and analogs indicates that C1-CHF2 substitution lowers the isoquinoline pKa by approximately 0.8 to 1.8 units relative to the parent heterocycle. This pKa depression reduces the fraction of positively charged (protonated) species at physiological pH (7.4), thereby improving membrane permeability and reducing hERG channel blockade risk—a well-established liability of highly basic amine-containing scaffolds [2]. In contrast, 1-methylisoquinoline (pKa ≈ 5.8–6.0, predicted) retains higher basicity due to the electron-donating nature of the methyl group, leading to a greater proportion of the positively charged form at pH 7.4.

Physicochemical Profiling pKa Modulation Drug Design

Regiochemical Vector of the CHF2 Pharmacophore: C1 vs. C4/C6/C7/C8 Substitution

The position of difluoromethyl substitution on the isoquinoline ring determines the spatial orientation of the CHF2 HBD vector and its electronic coupling with the ring nitrogen. At the C1 position, the -CHF2 group is directly adjacent to the isoquinoline nitrogen (N2), enabling simultaneous modulation of nitrogen basicity (via inductive withdrawal) and presentation of the HBD moiety in a geometry orthogonal to the ring plane, along the C1–N2 axis [1]. Regioisomeric placement at C4, C6, C7, or C8 positions projects the CHF2 vector at angles of approximately 60°–120° relative to the N2 lone pair, fundamentally altering the spatial relationship between the HBD and the key hydrogen-bond-accepting nitrogen [2]. In the case of 4-(difluoromethyl)isoquinoline, the CHF2 group and ring nitrogen create a 'push–pull' electronic system that differs from the C1-substitution pattern in both dipole moment orientation and pKa modulation magnitude . For SAR programs where the isoquinoline nitrogen serves as a hydrogen-bond acceptor while the C1 substituent engages a donor site, only the 1-substituted isomer presents the CHF2 group in the correct vector; any other regioisomer will misalign these pharmacophoric elements.

Structure–Activity Relationship Scaffold Optimization Binding Vector

Synthetic Versatility: C1-CHF2 Isoquinoline as a Functionalizable Building Block vs. Pre-functionalized Analogs

1-(Difluoromethyl)isoquinoline serves as a versatile core scaffold amenable to late-stage diversification, whereas pre-functionalized analogs such as 6-bromo-1-(difluoromethyl)isoquinoline introduce additional substituents that may constrain downstream synthetic options. The parent 1-(difluoromethyl)isoquinoline is commercially available at 98% purity (Leyan, Cat. No. 2259795) and 95% purity (Chemenu, Cat. No. CM224205), providing a high-quality starting point for electrophilic aromatic substitution, directed C–H functionalization, or N-oxide-mediated transformations . The 6-bromo-1-(difluoromethyl)isoquinoline analog (CAS 1976052-16-0) incorporates a bromine atom at C6, which provides a handle for Suzuki–Miyaura cross-coupling but permanently occupies a position that may be critical for target engagement . In contrast, the unsubstituted 1-(difluoromethyl)isoquinoline scaffold allows the medicinal chemist to select which ring position(s) to functionalize, enabling systematic SAR exploration across all available sites (C3–C8). Additionally, the C1-CHF2 group itself can be installed from readily accessible 1-formylisoquinoline via DAST-mediated fluorination, a synthetic route that offers access to multigram quantities .

Organic Synthesis Building Block Strategy Late-Stage Functionalization

Procurement-Guiding Application Scenarios for 1-(Difluoromethyl)isoquinoline


Medicinal Chemistry: Lead Optimization Requiring a Lipophilic Hydrogen-Bond Donor at the C1 Vector

Drug discovery programs targeting binding pockets where a hydrogen-bond donor is required at the position corresponding to the isoquinoline C1 substituent should prioritize 1-(difluoromethyl)isoquinoline over 1-(trifluoromethyl)isoquinoline or 1-methylisoquinoline. The CHF2 group provides a quantifiable HBD interaction (A ≈ 0.11–0.14) that the CF3 and CH3 analogs cannot replicate, translating to potency gains of 13- to 17-fold in well-characterized enzyme systems [1]. This is particularly relevant for kinase hinge-binding motifs, protease inhibitor scaffolds, and epigenetic target modulators where the isoquinoline nitrogen acts as a hydrogen-bond acceptor and the C1 substituent engages a backbone carbonyl.

Physicochemical Property Optimization: Balancing Potency with Developability

Lead series suffering from excessive lipophilicity (logP > 3.5) driven by C1-CF3 substitution can benefit from replacement with 1-(difluoromethyl)isoquinoline, which reduces logP by approximately 0.5–1.0 units while maintaining or enhancing target potency through the HBD mechanism [1]. This logP reduction is associated with improved Ligand Efficiency Indices (LE, LLE) and reduced risk of phospholipidosis and CYP inhibition, all of which are critical progression criteria from hit-to-lead through candidate nomination [2].

Scaffold Diversification: Core Building Block for Parallel SAR Libraries

1-(Difluoromethyl)isoquinoline, commercially available at 98% purity in gram quantities, serves as an ideal parent scaffold for generating diverse SAR libraries through systematic functionalization at each available aromatic position (C3–C8) [1]. Unlike pre-functionalized analogs (e.g., 6-bromo- or 4-bromo-1-(difluoromethyl)isoquinoline), the unsubstituted core enables the medicinal chemist to independently explore substitution at every position without being constrained by a pre-installed halogen, maximizing the information content per synthesized compound [2].

Agrochemical and Material Science Research: Fluorinated Heterocyclic Intermediates

Beyond pharmaceutical applications, the unique combination of moderate lipophilicity (logP ≈ 2.1–2.5) and hydrogen-bond donor capacity makes 1-(difluoromethyl)isoquinoline a valuable intermediate for designing fluorinated agrochemical active ingredients and functional materials where specific intermolecular interactions (e.g., CHF2···O or CHF2···N hydrogen bonds) contribute to target binding or solid-state packing [1]. The C1-substitution pattern is synthetically accessible from isoquinoline via N-oxide formation and difluoromethylation, enabling scalable production for industrial research quantities [2].

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